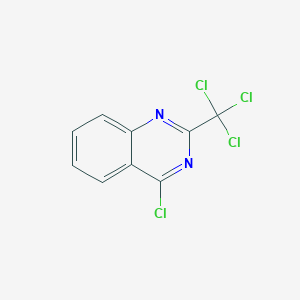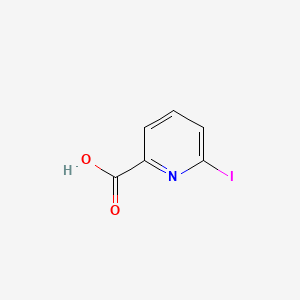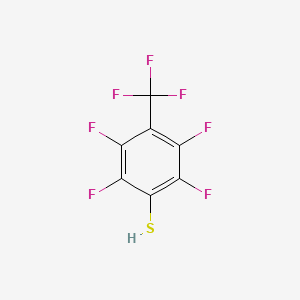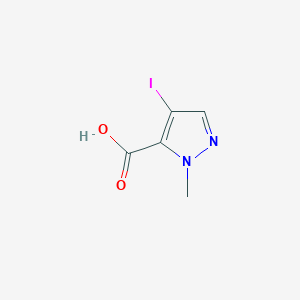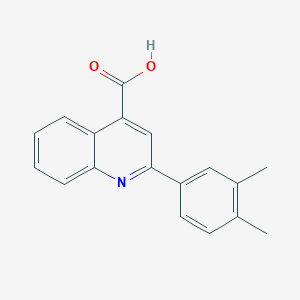
1H-indole-7-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 1H-indole-7-carboxylate (MICA) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. MICA is a substituted indole, a heterocyclic aromatic compound that is structurally related to the neurotransmitter serotonin. This compound has been extensively studied for its potential use in drug discovery, as well as its potential therapeutic applications.
Applications De Recherche Scientifique
Synthèse de dérivés de l'indole
Les dérivés de l'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . Le 1H-indole-7-carboxylate de méthyle peut être utilisé dans la synthèse de ces dérivés, qui ont suscité un intérêt croissant ces dernières années pour le traitement des cellules cancéreuses, des microbes et de divers troubles du corps humain .
Construction d'alcaloïdes
Les indoles sont un élément clé dans la construction d'alcaloïdes sélectionnés . Les alcaloïdes sont un groupe de composés chimiques naturels qui contiennent principalement des atomes d'azote basiques. Cette classe de composés comprend de nombreuses substances pharmacologiquement actives.
Activité antivirale
Les dérivés de l'indole possèdent diverses activités biologiques, y compris des propriétés antivirales . Le this compound pourrait potentiellement être utilisé dans la synthèse de ces dérivés, contribuant au développement de nouveaux agents antiviraux .
Activité anti-inflammatoire
Les dérivés de l'indole présentent également une activité anti-inflammatoire . Les propriétés anti-inflammatoires de ces composés peuvent être exploitées dans le traitement des affections caractérisées par une inflammation .
Activité anticancéreuse
Les dérivés de l'indole ont montré un potentiel dans le traitement du cancer . Le this compound est utile pour la préparation d'inhibiteurs de CD38, qui sont utiles dans le traitement du cancer .
Activité antimicrobienne
Les dérivés de l'indole ont démontré des propriétés antimicrobiennes . Ces composés pourraient être utilisés dans le développement de nouveaux agents antimicrobiens, contribuant à la lutte contre les maladies infectieuses .
Activité antidiabétique
Les dérivés de l'indole ont montré un potentiel dans le traitement du diabète . Ces composés pourraient être utilisés dans le développement de nouveaux agents antidiabétiques, contribuant à la gestion du diabète .
Activité antimalarique
Les dérivés de l'indole ont démontré des propriétés antimalariques . Ces composés pourraient être utilisés dans le développement de nouveaux agents antimalariques, contribuant à la lutte contre le paludisme .
Mécanisme D'action
- The primary targets of methyl 1H-indole-7-carboxylate are not explicitly mentioned in the available literature. However, it’s essential to note that indole derivatives can interact with various receptors due to their aromatic nature and structural similarity to tryptophan and other biologically active compounds .
- However, indole derivatives, in general, exhibit a wide range of activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- Impact on Bioavailability : The compound’s bioavailability depends on its solubility, stability, and metabolism .
- However, indole derivatives have demonstrated antiviral, antimicrobial, and antitumor activities, suggesting potential effects on cell growth, signaling pathways, and immune responses .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
Safety and Hazards
Methyl 1H-indole-7-carboxylate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Indole derivatives, including methyl 1H-indole-7-carboxylate, have attracted increasing attention in recent years due to their biological properties and potential therapeutic applications . Future research may focus on the development of novel methods of synthesis and the exploration of new biological activities .
Analyse Biochimique
Biochemical Properties
Methyl 1H-indole-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit CD38, an enzyme involved in the regulation of calcium signaling and energy metabolism . This interaction can modulate cellular processes such as cell proliferation and apoptosis. Additionally, methyl 1H-indole-7-carboxylate may interact with other biomolecules, including receptors and transporters, affecting their function and contributing to its overall biochemical activity.
Cellular Effects
Methyl 1H-indole-7-carboxylate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CD38 can alter calcium signaling, leading to changes in cell proliferation and apoptosis . Furthermore, methyl 1H-indole-7-carboxylate may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of methyl 1H-indole-7-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By inhibiting CD38, methyl 1H-indole-7-carboxylate can modulate calcium signaling and energy metabolism . This inhibition affects various downstream signaling pathways, leading to alterations in cell function and gene expression. Additionally, methyl 1H-indole-7-carboxylate may interact with other enzymes and receptors, further contributing to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1H-indole-7-carboxylate may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to methyl 1H-indole-7-carboxylate can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 1H-indole-7-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cell signaling and metabolism. At high doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl 1H-indole-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, its inhibition of CD38 affects calcium signaling and energy metabolism . Additionally, the compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical activity. Understanding the metabolic pathways of methyl 1H-indole-7-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of methyl 1H-indole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its biochemical effects.
Subcellular Localization
Methyl 1H-indole-7-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical activity. Understanding the subcellular localization of methyl 1H-indole-7-carboxylate provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLOEULOTNVCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918582 | |
| Record name | Methyl 1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93247-78-0 | |
| Record name | Methyl 1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl indole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)


![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)



